N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions, often using tert-butyl halides in the presence of a base.
Synthesis of the Piperidine Ring: The piperidine ring is synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.
Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final coupling of the thiazole and piperidine derivatives with the benzamide moiety is achieved through amide bond formation, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the biological pathways and mechanisms involving thiazole and piperidine derivatives.
Pharmaceutical Industry: It may be used in the formulation of new therapeutic agents, especially those requiring specific structural features for activity.
Chemical Biology: The compound can be employed in chemical biology to probe the function of biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring may interact with active sites of enzymes, while the piperidine and benzamide moieties can enhance binding affinity and specificity. The sulfonyl group may play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-(tert-butyl)thiazol-2-yl)-4-aminobenzamide: Similar structure but lacks the piperidine and sulfonyl groups.
N-(4-(tert-butyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: Similar but with a methylsulfonyl group instead of the piperidine moiety.
N-(4-(tert-butyl)thiazol-2-yl)-4-(piperidin-1-yl)benzamide: Similar but without the sulfonyl group.
Uniqueness
N-(4-(tert-butyl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the thiazole and piperidine rings, along with the sulfonyl and benzamide groups, allows for versatile interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-14-9-11-23(12-10-14)28(25,26)16-7-5-15(6-8-16)18(24)22-19-21-17(13-27-19)20(2,3)4/h5-8,13-14H,9-12H2,1-4H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRQNPSDBDPHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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